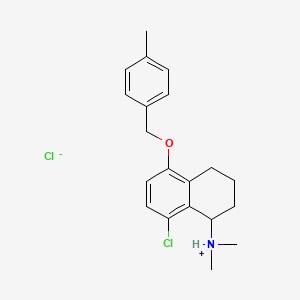

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-(4-methylbenzyloxy)-, hydrochloride

Description

The compound 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-(4-methylbenzyloxy)-, hydrochloride (CAS: 63978-98-3) is a structurally complex derivative of 1-naphthylamine. Its molecular formula is C₁₉H₂₂ClNO·HCl (MW: 352.33), featuring a partially hydrogenated naphthalene core (tetrahydro), an 8-chloro substituent, an N,N-dimethyl group, and a 5-(4-methylbenzyloxy) moiety .

Structurally, the compound combines hydrophobic (4-methylbenzyloxy) and electron-withdrawing (chloro) groups, which may influence its pharmacokinetic properties, such as membrane permeability and receptor binding. Toxicity studies indicate an intraperitoneal LDLo of 316 mg/kg in mice, classifying it as a poison via this route. Thermal decomposition releases toxic vapors (NOₓ, HCl, Cl⁻), necessitating careful handling .

Properties

CAS No. |

63978-77-8 |

|---|---|

Molecular Formula |

C20H25Cl2NO |

Molecular Weight |

366.3 g/mol |

IUPAC Name |

[8-chloro-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-yl]-dimethylazanium;chloride |

InChI |

InChI=1S/C20H24ClNO.ClH/c1-14-7-9-15(10-8-14)13-23-19-12-11-17(21)20-16(19)5-4-6-18(20)22(2)3;/h7-12,18H,4-6,13H2,1-3H3;1H |

InChI Key |

OURLGLBGDIJVQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C3CCCC(C3=C(C=C2)Cl)[NH+](C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-(4-methylbenzyloxy)-, hydrochloride involves multiple steps. The process typically starts with the preparation of the naphthylamine core, followed by the introduction of the tetrahydro ring and the chloro substituent. The final steps involve the addition of the dimethyl and methylbenzyloxy groups, followed by the formation of the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-(4-methylbenzyloxy)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, forming a variety of substituted derivatives.

Scientific Research Applications

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-(4-methylbenzyloxy)-, hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-(4-methylbenzyloxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous derivatives, highlighting key differences in substituents, molecular properties, and toxicity:

Key Findings:

Chloro substituents at position 8 and on the benzyloxy group (Analogs 1–2) introduce electron-withdrawing effects, which may reduce oxidative metabolism but increase cytotoxicity .

Salt Form :

- The hydrochloride salt (target compound) vs. hydrobromide (Analog 2) affects solubility and crystallization. Bromide salts often exhibit higher molecular weights and distinct dissolution profiles .

Toxicity Profile :

- The target compound’s intraperitoneal toxicity (LDLo: 316 mg/kg) suggests route-dependent risks. Oral or dermal toxicities for analogs remain unstudied but are critical for safety assessments .

Chromatographic Behavior :

- Substituted 1-naphthylamine derivatives exhibit longer retention times in reversed-phase chromatography due to increased hydrophobicity, as demonstrated in studies using polymer-coated silica columns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.